molecular formula C14H12BF2NO3 B12656754 2-Fluoro-3-(2-fluorobenzylcarbamoyl)benzeneboronic acid

2-Fluoro-3-(2-fluorobenzylcarbamoyl)benzeneboronic acid

Cat. No.: B12656754
M. Wt: 291.06 g/mol
InChI Key: YHUCOVPBFFVBFC-UHFFFAOYSA-N
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Description

2-Fluoro-3-(2-fluorobenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms and a benzylcarbamoyl group attached to a benzeneboronic acid core. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(2-fluorobenzylcarbamoyl)benzeneboronic acid typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(2-fluorobenzylcarbamoyl)benzeneboronic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

2-Fluoro-3-(2-fluorobenzylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(2-fluorobenzylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(2-fluorobenzylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms and a benzylcarbamoyl group enhances its reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12BF2NO3

Molecular Weight

291.06 g/mol

IUPAC Name

[2-fluoro-3-[(2-fluorophenyl)methylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C14H12BF2NO3/c16-12-7-2-1-4-9(12)8-18-14(19)10-5-3-6-11(13(10)17)15(20)21/h1-7,20-21H,8H2,(H,18,19)

InChI Key

YHUCOVPBFFVBFC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)NCC2=CC=CC=C2F)F)(O)O

Origin of Product

United States

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